Procaterol HCl

Beta-2 adrenoceptor selectivity Functional selectivity assay Cardiovascular safety margin

Procaterol HCl is a carbostyril-derivative β2 agonist with ~612-fold β2:β1 selectivity (Kd β2: 8 nM) and high intrinsic efficacy (Emax 97.6%), equivalent to formoterol. Its 6–8 hr intermediate-acting profile fills the gap between short-acting and ultra-long-acting β2 agonists. Key applications: (1) β2 vs. β1 receptor discrimination in mixed-receptor tissues, (2) carbostyril SAR reference standard, (3) mast cell stabilization studies—where sustained efficacy after prolonged pre-treatment surpasses isoprenaline and salbutamol. ≥98% purity (HPLC).

Molecular Formula C16H23ClN2O3
Molecular Weight 326.82 g/mol
Cat. No. B7790572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcaterol HCl
Molecular FormulaC16H23ClN2O3
Molecular Weight326.82 g/mol
Structural Identifiers
SMILESCCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl
InChIInChI=1S/C16H22N2O3.ClH/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);1H
InChIKeyAEQDBKHAAWUCMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procaterol HCl Procurement Guide: Beta-2 Adrenoceptor Agonist Classification and Baseline Characteristics


Procaterol hydrochloride is a synthetic carbostyril-derivative beta-2 adrenoceptor agonist with partial agonist activity, characterized by approximately 600-fold selectivity for the beta-2 adrenoceptor over the beta-1 adrenoceptor (Kd beta-2: 8 nM; Kd beta-1: 4.8 μM) [1]. It is categorized as an intermediate-acting beta-2 agonist (duration 6–8 hours following oral administration) with high intrinsic efficacy comparable to formoterol and isoproterenol [2]. As a small-molecule bronchodilator (C16H22N2O3·HCl·½H2O; MW 335.83), procaterol HCl is available in oral tablet, oral solution, and inhalation aerosol formulations, with therapeutic indications spanning bronchial asthma, chronic bronchitis, and COPD [3].

Procaterol HCl: Why In-Class Beta-2 Agonist Substitution Is Not Interchangeable


Beta-2 adrenoceptor agonists exhibit substantial heterogeneity in intrinsic efficacy, functional selectivity ratios, and duration of action that preclude simple in-class substitution. The intrinsic efficacy ranking (isoproterenol = procaterol = formoterol > salbutamol > salmeterol >> tulobuterol) demonstrates that procaterol operates as a high-efficacy partial agonist, whereas salbutamol exhibits significantly lower intrinsic efficacy and salmeterol displays weak partial agonist activity [1]. Furthermore, beta-2:beta-1 selectivity ratios vary markedly across agents, with procaterol achieving ~612-fold selectivity, a value that distinguishes it from both less selective agents (e.g., orciprenaline as unselective) and ultra-long-acting alternatives [2]. These pharmacological differences translate directly into divergent bronchodilator duration profiles: inhaled procaterol maintains significant bronchodilation for 6 hours versus 12 hours for formoterol at comparable therapeutic doses, establishing a distinct intermediate-acting clinical niche [3].

Procaterol HCl: Product-Specific Quantitative Differentiation Evidence Against Comparator Beta-2 Agonists


Procaterol HCl Demonstrates 612-Fold Beta-2: Beta-1 Selectivity Ratio in Functional Tissue Assays

Procaterol exhibits a beta-2:beta-1 selectivity value of 612 based on dissociation constant (Kp) determinations in isolated vascular preparations [1]. The Kp for beta-2-adrenoceptors was 0.008 μM (rabbit pulmonary artery) versus 4.9 μM for beta-1-adrenoceptors (dog coronary artery) [1]. This selectivity ratio substantially exceeds that of salbutamol, which demonstrates approximately 10-fold beta-2 selectivity based on relative potency ratios in anesthetized cat models (bronchodilation potency: procaterol 1.5× isoprenaline; salbutamol 0.1× isoprenaline; cardiac chronotropy potency: procaterol 0.29× isoprenaline; salbutamol 0.023× isoprenaline) [2].

Beta-2 adrenoceptor selectivity Functional selectivity assay Cardiovascular safety margin

Procaterol HCl Matches Formoterol in Intrinsic Efficacy (Emax) and Exceeds Salbutamol by 19–24 Percentage Points

In isolated airway smooth muscle preparations, procaterol achieves an Emax of 97.6% (1 μM methacholine) and 70.2% (10 μM methacholine), which is statistically indistinguishable from formoterol (98.1% and 71.0%, respectively) and significantly exceeds salbutamol (78.6% and 51.0%, respectively) [1]. The intrinsic efficacy rank order determined via isometric tension recording in tracheal smooth muscle confirms: isoproterenol = procaterol = formoterol > salbutamol > salmeterol [2].

Intrinsic efficacy Emax Airway smooth muscle relaxation Full agonist activity

Procaterol HCl Exhibits 9.8× Greater Potency (EC50) Than Salbutamol in Airway Smooth Muscle Relaxation

In isolated airway smooth muscle preparations challenged with 1 μM methacholine, procaterol demonstrates an EC50 of 1.9 ± 0.6 nM, representing 9.8-fold greater potency than salbutamol (EC50 18.6 ± 6.3 nM) [1]. Under 10 μM methacholine conditions (higher contractile stimulus), the potency differential expands: procaterol EC50 8.3 ± 2.6 nM versus salbutamol EC50 296.4 ± 90.6 nM — a 35.7-fold difference [1]. Procaterol's potency approaches that of formoterol (EC50 0.7 nM at 1 μM MCh; 2.1 nM at 10 μM MCh) [1].

EC50 Functional potency Airway smooth muscle Bronchodilator potency

Procaterol HCl Provides 6–8 Hours of Bronchodilation Following Oral Administration, with 8-Hour Post-Dose FEV1 Remaining Above Baseline

Oral procaterol HCl (0.10 mg) produces bronchodilation evident within 0.5 hours, peaking at 2 hours, and maintaining FEV1 above predose baseline values at 8 hours post-administration [1]. The elimination half-life (t1/2) is reported as 8.4 hours in product labeling [2], with more recent LC-MS/MS studies reporting mean apparent terminal elimination half-life of 3.83 hours in healthy subjects [3]. In direct head-to-head comparison via metered-dose inhalation, procaterol 25 μg maintained significant bronchodilation for 6 hours versus baseline (4 hours versus placebo), whereas formoterol 12 μg maintained significant bronchodilation for the full 12-hour observation period [4].

Duration of action FEV1 Oral bioavailability Pharmacokinetics

Procaterol HCl Exhibits Sustained Inhibition of Anaphylactic Mediator Release Superior to Isoprenaline and Salbutamol Following 15-Hour Pre-Treatment

In passively sensitized human lung fragments, procaterol (10^-10 to 10^-7 mol/L) produced marked, dose-dependent inhibition of histamine and leukotriene release following antigen challenge [1]. Under 5-minute pre-treatment conditions, procaterol, isoprenaline, and salbutamol demonstrated comparable inhibitory potency. However, following 15-hour pre-treatment, the inhibitory potencies of isoprenaline and salbutamol were markedly reduced, whereas procaterol maintained robust inhibition of mediator release [1].

Anti-inflammatory Mast cell stabilization Anaphylactic mediator release Prophylactic activity

Procaterol HCl Demonstrates Intermediate Affinity (Ki 150 nM) at Wild-Type Human β2-Adrenoceptor in Radioligand Binding Assays

In competition binding assays using 125I-cyanopindolol at wild-type human β2-adrenoceptors, procaterol exhibits a Ki of 150 ± 7 nM [1]. This affinity value positions procaterol between formoterol (Ki 38 ± 10 nM) and salmeterol (Ki 7.4 ± 3.3 nM) in the rank order of binding affinity [1]. The data derive from studies examining ligand interactions with alanine-substituted β2AR mutants to map receptor binding domains [1].

Radioligand binding Ki Beta-2 adrenoceptor affinity Binding kinetics

Procaterol HCl: Optimal Research and Industrial Application Scenarios Based on Product-Specific Evidence


Experimental Pharmacology: Beta-2 Adrenoceptor Subtype Discrimination in Mixed Receptor Populations

Procaterol's 612-fold beta-2:beta-1 selectivity ratio, validated across vascular, atrial, and pulmonary tissue preparations, makes it a preferred pharmacological tool for discriminating beta-2-mediated responses from beta-1-mediated responses in tissues expressing mixed receptor populations [1]. Researchers studying tissues where beta-2-adrenoceptors constitute a minor functional population can use procaterol to selectively activate beta-2 responses without confounding beta-1 activation — a capability documented in guinea pig atria where procaterol's biphasic concentration-response curve enabled resolution of both beta-2 and beta-1 components [1].

Clinical Research: Studies Requiring High-Intrinsic-Efficacy Beta-2 Agonist with Intermediate Duration

Procaterol's intrinsic efficacy profile (Emax 97.6%, statistically equivalent to formoterol and isoproterenol) combined with its 6–8 hour duration of action makes it suitable for clinical studies evaluating high-efficacy beta-2 agonism without the 12–24 hour persistence of ultra-long-acting agents [2][3]. This intermediate-acting, high-efficacy combination is particularly relevant for investigations of beta-2 agonist desensitization where intrinsic efficacy correlates with the degree of receptor tolerance development [2].

Drug Development: Reference Compound for Carbostyril-Scaffold Beta-2 Agonist Structure-Activity Studies

As the prototypical carbostyril-derivative beta-2 agonist, procaterol HCl serves as a reference standard for structure-activity relationship (SAR) studies exploring modifications to the carbostyril nucleus. Its well-characterized selectivity ratio (Kd beta-2: 8 nM; Kd beta-1: 4.8 μM), binding affinity (Ki 150 nM at WT β2AR), and functional potency (EC50 1.9 nM at 1 μM MCh) provide benchmark parameters against which novel carbostyril-based compounds can be evaluated [4][5].

Allergic Inflammation Models: Prophylactic Anti-Anaphylactic Mediator Studies

Procaterol's sustained inhibition of histamine and leukotriene release following prolonged (15-hour) pre-treatment, in contrast to the diminished efficacy of isoprenaline and salbutamol under identical conditions, positions it as a research tool for studies examining the relationship between beta-2 agonism and mast cell stabilization in allergic inflammation models [6]. This property is particularly relevant for ex vivo human lung fragment assays evaluating prophylactic anti-allergic interventions.

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